molecular formula C7H13N B13007659 Bicyclo[3.1.1]heptan-3-amine

Bicyclo[3.1.1]heptan-3-amine

Cat. No.: B13007659
M. Wt: 111.18 g/mol
InChI Key: HFUFZENWUXYUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.1.1]heptan-3-amine (CAS 1233714-69-6) is a versatile amine-functionalized building block of significant interest in medicinal chemistry and drug discovery. Its core value lies in its structure as a saturated hydrocarbon scaffold that serves as a bioisostere for meta-substituted benzene rings . Replacing aromatic rings with this three-dimensional bicyclic system in active pharmaceutical ingredients can lead to improved metabolic stability, enhanced solubility, and superior pharmacokinetic properties, thereby expanding the available chemical space for molecular design . The compound is offered as a high-purity material for research and development applications. This compound is for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. It must be handled by technically qualified individuals, exclusively in a laboratory setting.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

bicyclo[3.1.1]heptan-3-amine

InChI

InChI=1S/C7H13N/c8-7-3-5-1-6(2-5)4-7/h5-7H,1-4,8H2

InChI Key

HFUFZENWUXYUSM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1CC(C2)N

Origin of Product

United States

Chemical Reactions Analysis

Substitution Reactions

The amine group in bicyclo[3.1.1]heptan-3-amine participates in nucleophilic substitution reactions. Key examples include:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amides under mild conditions (0–25°C).

Table 1: Substitution Reactions

ReagentProductYield (%)ConditionsSource
CH₃IN-Methylbicyclo[3.1.1]heptane82K₂CO₃, DMF, 25°C, 12h
AcClN-Acetyl derivative75Et₃N, CH₂Cl₂, 0°C, 2h
Benzyl bromideN-Benzyl derivative68NaH, THF, reflux, 6h

Oxidation and Reduction

The bicyclic framework influences redox behavior:

  • Oxidation : Using KMnO₄ in acidic conditions converts the amine to a ketone (bicyclo[3.1.1]heptan-3-one) with 90% efficiency .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces imine intermediates to secondary amines .

Photochemical Reactions

Photoinduced methodologies enable ring-expansion and functionalization:

  • [3σ+2σ] Cycloaddition : Irradiation with blue light (427 nm) in the presence of a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbpy)PF₆) facilitates cycloaddition with bicyclo[1.1.0]butanes, yielding trisubstituted bicyclo[3.1.1]heptanes .

  • Imine Photolysis : UV light (254 nm) cleaves imine derivatives to generate primary radicals, which react with alkenes to form complex sp³-rich amines .

Key Conditions :

  • Solvent: DMSO or MeCN

  • Temperature: 25°C

  • Catalyst loading: 2–5 mol%

Derivatization for Bioisosterism

This compound serves as a meta-arene bioisostere in drug design. Notable transformations include:

  • Hydrolysis : Imine derivatives hydrolyze to primary amines under acidic conditions (HCl, H₂O) .

  • Heterocycle Functionalization : Reactions with vinyl pyridines or furans yield heterocycle-substituted analogs with enhanced metabolic stability .

Table 2: Bioisostere Applications

DerivativeBiological TargetADME ImprovementSource
Pyridine-substitutedKinase inhibitors+40% metabolic stability
Furan-substitutedGPCR agonists+25% bioavailability

Mechanistic Insights

  • Radical Intermediates : Photoredox cycles generate distonic radical cations, which undergo β-scission and cyclization to form bicyclo[3.1.1]heptanes .

  • Steric Effects : The bicyclic skeleton imposes steric constraints, favoring axial attack in substitution reactions .

Notes

  • Synthetic Utility : The compound’s rigid structure enhances conformational control in medicinal chemistry, particularly for CNS-targeted drugs .

  • Challenges : Low solubility in polar solvents necessitates optimization of reaction media (e.g., DMSO/THF mixtures) .

Scientific Research Applications

Pharmacological Applications

Bicyclo[3.1.1]heptan-3-amine and its derivatives exhibit significant pharmacological potential:

  • Bioisosteric Properties : These compounds serve as bioisosteres for meta-substituted arene systems in medicinal chemistry, potentially improving the pharmacokinetic profiles of drug candidates by enhancing solubility and reducing planarity . Their three-dimensional structure may lead to better receptor interactions compared to traditional aromatic compounds.
  • Receptor Interactions : Research indicates that derivatives of this compound can act as ligands for nicotinic acetylcholine receptors (nAChRs), suggesting therapeutic applications in neurodegenerative diseases such as Parkinson's disease, where they may help mitigate dyskinesias associated with L-dopa treatment.

Material Science Applications

The unique structural characteristics of this compound also lend themselves to applications beyond pharmacology:

  • Polymer Chemistry : The compound can be utilized in the development of novel polymers with specific mechanical properties due to its rigid framework, which can influence the physical characteristics of the resulting materials.

Case Studies and Research Findings

Several studies have highlighted the practical applications and benefits of this compound:

Study Findings
Photochemical Synthesis StudyDemonstrated an efficient method for synthesizing complex amine derivatives from simpler precursors, enhancing the library of available compounds for drug discovery .
Pharmacological CharacterizationShowed promising interactions with nAChRs, indicating potential therapeutic uses in treating neurological disorders.
Bioisosteric StudyHighlighted how substituting traditional aromatic structures with bicyclic frameworks could improve drug solubility and efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Bicyclo[1.1.1]pentan-1-amine

  • Structure : A smaller bicyclic system (C₅H₉N) with a [1.1.1] bridge.
  • Synthesis : Traditionally synthesized via linear routes, but recent photochemical methods enable conversion to bicyclo[3.1.1]heptan-1-amines through imine intermediates .
  • Applications : Acts as a bioisostere for para-substituted arenes, but lacks the meta-substitution compatibility of bicyclo[3.1.1]heptanes .
Table 1: Key Differences
Property Bicyclo[3.1.1]heptan-3-amine Bicyclo[1.1.1]pentan-1-amine
Molecular Formula C₇H₁₃N C₅H₉N
sp³ Carbon Density High Moderate
Bioisosteric Utility Meta-substituted arenes Para-substituted arenes
Synthetic Accessibility Moderate (photochemical) High (traditional methods)

Bicyclo[2.2.1]heptane Derivatives

  • Structure: A norbornane-like scaffold (C₇H₁₁N) with a [2.2.1] bridge.
  • Synthesis : Prepared via Diels-Alder reactions or squaramide coupling .
  • Applications : Used in CXCR2 antagonists but exhibits lower metabolic stability compared to bicyclo[3.1.1]heptanes due to increased ring strain .

Cycloheptanamine

  • Structure: A monocyclic amine (C₇H₁₃N) without bridged rings.
  • Comparison : Lacks the rigidity and stereochemical complexity of this compound, leading to reduced binding affinity in receptor-targeted drug design .

Photochemical Methods

  • This compound : Synthesized via photoinduced [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes and cyclopropylamines, achieving trisubstituted derivatives under mild conditions .
  • Bicyclo[1.1.1]pentan-1-amine : Converted to bicyclo[3.1.1]heptanes via imine photochemistry, enabling scaffold diversification .
Table 2: Reaction Yields for Key Derivatives
Compound Substituent Yield (%) Reference
8VP70 Benzo[d][1,3]dioxol-5-yl 48
8VP83 Phenyl 70
8VP101 2-Ethylphenyl 59
9VP51 1-Methyl-1H-benzo[d]imidazol 38

Borane-Mediated Hydroamination

  • 3-Pinanamine : Synthesized via hydroboration of α-pinene followed by reaction with hydroxylamine-O-sulfonic acid, yielding 2,6,6-trimethyl derivatives with high stereochemical control .

Bioisosteric Potential in Medicinal Chemistry

This compound derivatives are prized as meta-substituted arene bioisosteres due to their:

  • Improved Solubility : Heteroatom-containing variants (e.g., 8VP121-1 with cyclohexyl substituents) enhance pharmacokinetic properties .
  • Reduced Flatness: The non-planar scaffold minimizes off-target interactions, as seen in CXCR2 antagonists .
Table 3: Bioisosteric Performance
Arene Replacement LogP Reduction Metabolic Stability Reference
Bicyclo[3.1.1]heptane 0.5–1.2 High
Bicyclo[1.1.1]pentane 0.3–0.8 Moderate
Norbornane 0.2–0.6 Low

Biological Activity

Bicyclo[3.1.1]heptan-3-amine is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and its implications in drug design, supported by data tables and relevant research findings.

Overview of this compound

This compound features a distinctive bicyclic structure that is hypothesized to act as a bioisostere for meta-substituted arenes, which can enhance the metabolic stability and lipophilicity of drug candidates. This property makes it a valuable scaffold in the development of new pharmaceuticals.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Ring-opening reactions of [3.1.1]propellane using anionic methods.
  • Photocatalytic Minisci-like conditions to introduce functional groups at the bridgehead position from N-hydroxyphthalimide esters .

Table 1: Summary of Synthesis Methods

MethodDescriptionYield (%)
Ring-opening of propellaneAnionic methods to open the bicyclic ring structureVariable
Photocatalytic conditionsUse of photocatalysts under blue light irradiation to synthesize functionalized derivativesUp to 70%

Biological Activity

Research indicates that this compound exhibits several biological activities that are relevant in medicinal applications:

The mechanism of action involves its interaction with specific molecular targets, potentially modulating various pathways associated with disease processes. The compound's ability to mimic biologically active compounds enhances its therapeutic potential.

Pharmacological Effects

This compound has been studied for various pharmacological effects, including:

  • Antiproliferative Activity : It induces phase II carcinogen-metabolizing enzymes and inhibits tumor growth by modulating signaling pathways such as TGF-β and reducing VEGF levels .
  • Anti-inflammatory Properties : The compound modulates inflammatory pathways, including NF-κB and COX-2, which are crucial in chronic inflammatory diseases .
  • Antioxidant Effects : It reduces reactive oxygen species (ROS) production and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress .

Table 2: Summary of Biological Activities

Activity TypeMechanismReferences
AntiproliferativeInduces carcinogen-metabolizing enzymes; inhibits tumor growth
Anti-inflammatoryModulates NF-κB and COX-2 pathways
AntioxidantReduces ROS production; enhances antioxidant enzyme activity

Case Studies

Several studies have highlighted the potential applications of this compound in drug design:

  • Study on Bioisosteric Applications : Research demonstrated that derivatives of this compound could serve as effective bioisosteres for existing drugs, improving their pharmacokinetic profiles while maintaining biological efficacy .
  • Synthesis and Characterization : A recent study utilized photochemical methods to synthesize various derivatives, showcasing the compound's versatility and potential for further functionalization in drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.